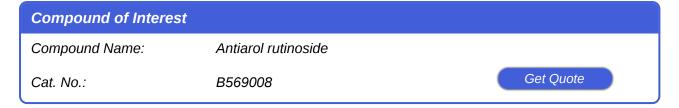


Technical Support Center: Purity Assessment of Isolated Antiarol Rutinoside

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated **Antiarol rutinoside**.

Frequently Asked Questions (FAQs)

Q1: What is Antiarol rutinoside and what are its basic properties?

Antiarol rutinoside is a phenolic glycoside that can be isolated from various plant sources, including the bark of Pinus yunnanensis (Yunnan pine).[1][2] It is characterized by the following physicochemical properties:

Property	Value
Chemical Formula	C21H32O13
Molecular Weight	492.47 g/mol [1][3][4][5][6]
CAS Number	261351-23-9[1][3][4][5][6]
Appearance	Typically a solid or powder[1][4]
Solubility	Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4]



Q2: Which analytical techniques are most suitable for assessing the purity of **Antiarol rutinoside**?

The most common and effective techniques for purity assessment of **Antiarol rutinoside** and other glycosides are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity during the isolation process.

Q3: What are the expected data for a pure sample of **Antiarol rutinoside**?

While specific experimental data for **Antiarol rutinoside** is not widely published, we can infer expected results based on its structure and data from similar flavonoid rutinosides.

Expected HPLC Retention Time: The retention time will vary depending on the specific HPLC method (column, mobile phase, gradient, etc.). For a C18 column with a water/acetonitrile or water/methanol gradient, **Antiarol rutinoside**, being a polar glycoside, would be expected to elute at a moderate retention time. For a similar compound, rutin, a retention time of approximately 7.9 minutes has been reported under specific conditions.[7]

Expected LC-MS Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation of **Antiarol rutinoside** would likely involve the loss of the rutinose sugar moiety.

lon	Description	Expected m/z
[M-H] ⁻	Deprotonated molecule	491.18
[M-H-rutinose] ⁻	Loss of the rutinose sugar (308.27 Da)	182.91

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary.

Expected ¹H and ¹³C NMR Spectral Data: The NMR spectra of **Antiarol rutinoside** would show characteristic signals for the antiarol aglycone and the rutinose (glucose and rhamnose) sugar moieties. Below are representative chemical shifts for a similar compound, kaempferol-3-O-rutinoside, to provide an indication of the expected regions for the signals.[8][9]



Moiety	¹ H Chemical Shift Range (ppm)	¹³ C Chemical Shift Range (ppm)
Aglycone Aromatic	6.0 - 8.0	90 - 165
Anomeric Protons	4.5 - 5.5	100 - 105
Sugar Protons	3.0 - 4.0	60 - 80
Rhamnose Methyl	~1.0	~18

Troubleshooting Guides High-Performance Liquid Chromatography (HPLC)



Issue	Potential Cause(s)	Recommended Solution(s)
Peak Tailing	- Secondary interactions with residual silanols on the column Column overload Contamination of the column inlet frit.	- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or acetic acid) to suppress silanol ionization Use an end- capped C18 column Reduce the injection volume or dilute the sample Flush the column or replace the inlet frit.
Peak Fronting	 Sample solvent is stronger than the mobile phase. Column overload (concentration effect). 	- Dissolve the sample in the initial mobile phase or a weaker solvent Dilute the sample.
Split or Broad Peaks	- Column void or channeling Co-elution of an impurity Mobile phase pH is too close to the pKa of the analyte.	- Replace the column Optimize the mobile phase gradient or composition to improve resolution Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
High Backpressure	- Blockage in the system (e.g., guard column, inlet frit) Particulate matter from the sample or mobile phase.	- Systematically check pressure with and without the column and guard column to isolate the blockage Backflush the column Filter all samples and mobile phases before use.

Liquid Chromatography-Mass Spectrometry (LC-MS)



Issue	Potential Cause(s)	Recommended Solution(s)
Poor Ionization/Low Sensitivity	- Inappropriate mobile phase additives Ion source contamination Suboptimal source parameters.	- Use volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile buffers (e.g., phosphate) Clean the ion source Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for Antiarol rutinoside.
Signal Suppression/Enhancement	- Co-eluting matrix components High concentration of non-volatile buffers.	- Improve chromatographic separation to isolate the analyte from interfering compounds Perform sample cleanup (e.g., Solid Phase Extraction) Use a stable isotope-labeled internal standard.
In-source Fragmentation	- High source temperature or voltage.	- Reduce the source temperature and/or fragmentor voltage.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Issue	Potential Cause(s)	Recommended Solution(s)
Broad Signals	- Presence of paramagnetic impurities Sample aggregation at high concentrations Poor shimming.	- Pass the sample through a small plug of celite or silica Use a lower sample concentration Re-shim the spectrometer.
Overlapping Signals	- The complex nature of glycosides often leads to signal crowding, especially in the sugar region.	- Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve individual signals and establish connectivity Use a higher field strength NMR spectrometer.
Impurity Signals	- Residual solvents from purification Water in the NMR solvent Co-isolated impurities.	- Identify common solvent peaks from reference tables and ensure they are not obscuring analyte signals Use high-purity deuterated solvents Further purify the sample if non-solvent impurity signals are significant.

Experimental Protocols Protocol 1: HPLC-UV Purity Assessment

- Instrumentation: HPLC system with a UV/Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile
- Gradient Elution:





o 0-20 min: 5% to 40% B

20-25 min: 40% to 95% B

25-30 min: Hold at 95% B

30.1-35 min: Return to 5% B and equilibrate

• Flow Rate: 1.0 mL/min

· Detection Wavelength: 280 nm

• Injection Volume: 10 μL

- Sample Preparation: Dissolve the isolated Antiarol rutinoside in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 μm syringe filter before injection.
- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: LC-MS Analysis for Identity Confirmation

- Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described in Protocol 1.
- MS Parameters (Negative Ion Mode):

Ion Source: ESI (-)

Capillary Voltage: 3.5 kV

Drying Gas Temperature: 325 °C

Drying Gas Flow: 10 L/min

Nebulizer Pressure: 35 psi



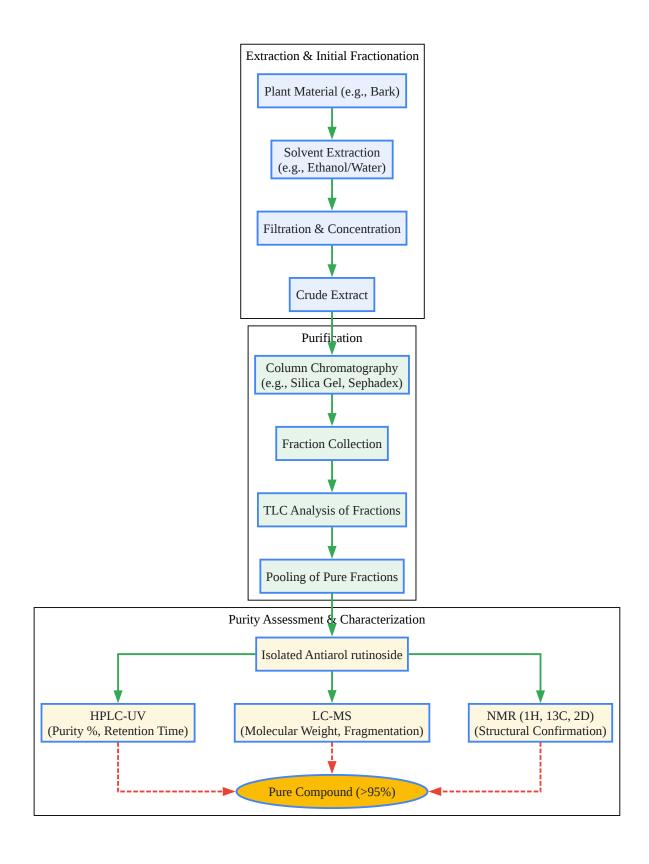
- Scan Range: m/z 100-1000
- Analysis: Confirm the presence of the [M-H]⁻ ion for **Antiarol rutinoside** at m/z 491.18.
 Perform MS/MS analysis to observe the characteristic fragmentation pattern.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Purity

- Instrumentation: NMR spectrometer (400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the isolated compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Experiments:
 - ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the structure by establishing proton-proton and proton-carbon correlations, which helps in assigning all signals to their respective atoms in the molecule.
- Purity Assessment: The presence of any signals not attributable to **Antiarol rutinoside** or the solvent indicates impurities. Quantitative NMR (qNMR) can be performed with an internal standard of known purity and concentration for a more accurate purity determination.[10]

Visualizations Experimental Workflow for Isolation and Purity Assessment



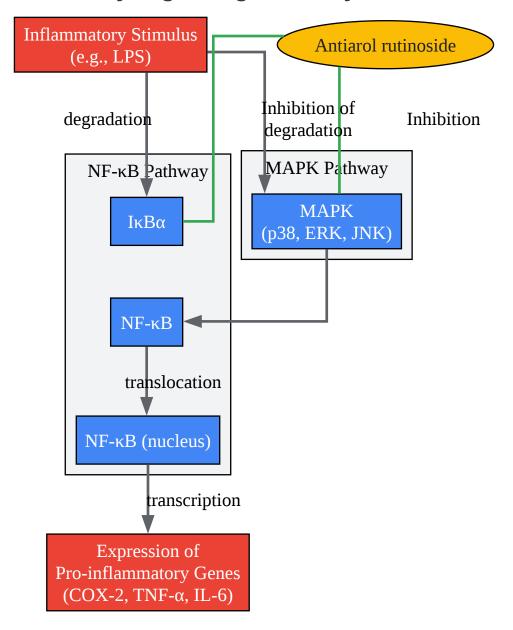


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Caption: General workflow for the isolation and purity assessment of **Antiarol rutinoside**.



Anti-inflammatory Signaling Pathway



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Caption: Putative anti-inflammatory mechanism of **Antiarol rutinoside** via MAPK and NF-κB pathways.

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